molecular formula C6H12Cl2O2S B8398159 Bis(3-chloro-2-hydroxypropyl)sulfide

Bis(3-chloro-2-hydroxypropyl)sulfide

Cat. No.: B8398159
M. Wt: 219.13 g/mol
InChI Key: SVEHZCKYZJXGCW-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₆H₁₂Cl₂O₂S, with a molecular weight of 227.14 g/mol. This compound is structurally notable for its chloro-hydroxypropyl moieties and a central sulfide bridge, which confer reactivity in cross-linking, polymerization, and functionalization processes.

Properties

Molecular Formula

C6H12Cl2O2S

Molecular Weight

219.13 g/mol

IUPAC Name

1-chloro-3-(3-chloro-2-hydroxypropyl)sulfanylpropan-2-ol

InChI

InChI=1S/C6H12Cl2O2S/c7-1-5(9)3-11-4-6(10)2-8/h5-6,9-10H,1-4H2

InChI Key

SVEHZCKYZJXGCW-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)O)SCC(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 3-chloro-2-hydroxypropyl motif but differ in core functional groups, leading to distinct properties and applications:

Compound Name CAS No. Molecular Formula Key Functional Groups Molecular Weight (g/mol) Primary Applications
Bis(3-chloro-2-hydroxypropyl)sulfide Not provided C₆H₁₂Cl₂O₂S Sulfide, chloro, hydroxyl 227.14 (calculated) Cross-linking agents, polymer synthesis
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether 4809-35-2 C₂₁H₂₆Cl₂O₄ Ether, chloro, hydroxyl 412.12 Surfactant, plasticizer, stabilizer
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride 3327-22-8 C₇H₁₅ClNO⁺Cl⁻ Quaternary ammonium, chloro 200.10 Water treatment, ion-exchange resins
4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide 1565044-90-7 C₇H₁₄ClNO₃S Thiomorpholine, sulfone 227.71 Pharmaceutical intermediates, organocatalysts

Key Observations :

  • Sulfide vs. Ether: The sulfide group in this compound offers higher nucleophilicity compared to the ether linkage in Bisphenol A derivatives, making it more reactive in cross-linking reactions .
  • Quaternary Ammonium vs. Sulfide : The ammonium group in (3-Chloro-2-hydroxypropyl)trimethylammonium chloride enhances water solubility and cationic charge, favoring applications in wastewater treatment and textile dye retention .
  • Thiomorpholine Derivatives : The thiomorpholine-sulfone structure in 4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide introduces steric hindrance and polarity, suitable for specialized organic syntheses .

Reactivity and Stability

  • Hydrolytic Stability: this compound is prone to hydrolysis under alkaline conditions due to the labile chlorine atoms, releasing HCl and forming diols. In contrast, Bisphenol A ether analogs exhibit greater hydrolytic stability due to their aromatic backbone .
  • Thermal Degradation : Quaternary ammonium derivatives decompose at lower temperatures (~200°C) compared to sulfide or ether analogs, which are stable up to 250–300°C .

Material Science

  • Polymer Composites : this compound derivatives are cross-linked with starch or polygalacturonic acid to synthesize ion-exchange resins, enhancing mechanical strength and adsorption capacity .
  • Electroplating Additives : Sodium salts of 3-chloro-2-hydroxypropyl sulfonic acid (a structural analog) improve copper electroplating bath stability and deposition rates .

Preparation Methods

Epoxy Chloropropane Condensation with Sulfur Nucleophiles

The most widely documented method involves the reaction of epoxy chloropropane (1-chloro-2,3-epoxypropane) with sulfur-based nucleophiles such as sodium sulfide (Na₂S) or hydrogen sulfide (H₂S). This pathway proceeds via a ring-opening mechanism, where the epoxide oxygen is protonated, enabling nucleophilic attack by sulfide ions at the less substituted carbon. The resulting intermediate undergoes hydrolysis to yield the final product:

2 ClCH₂CH(O)CH₂ + Na₂S → (ClCH₂CH(OH)CH₂)₂S + 2 NaOH\text{2 ClCH₂CH(O)CH₂ + Na₂S → (ClCH₂CH(OH)CH₂)₂S + 2 NaOH}

Key variables influencing yield include:

  • Temperature : Optimal between 20–40°C to prevent epoxide polymerization.

  • Solvent : Aqueous systems favor ring-opening but require pH adjustment to avoid side reactions.

  • Stoichiometry : A 2:1 molar ratio of epoxy chloropropane to Na₂S ensures complete conversion.

Thiol-Epoxide Coupling

An alternative approach employs thiols (R-SH) as sulfur donors. For example, 3-chloro-2-hydroxypropane thiol reacts with epoxy chloropropane under basic conditions:

ClCH₂CH(OH)CH₂SH + ClCH₂CH(O)CH₂ → (ClCH₂CH(OH)CH₂)₂S + H₂O\text{ClCH₂CH(OH)CH₂SH + ClCH₂CH(O)CH₂ → (ClCH₂CH(OH)CH₂)₂S + H₂O}

This method avoids sulfide salt handling but requires precise pH control (7.5–8.5) to minimize disulfide formation.

Industrial-Scale Optimization Strategies

Reaction Parameter Optimization

Data from large-scale syntheses reveal the following optimal conditions:

ParameterOptimal RangeImpact on Yield
Temperature25–35°CPrevents dichlorination
Reaction Time2–4 hoursBalances conversion vs. side reactions
Molar Ratio (Epoxide:Sulfide)2:1Maximizes product formation
CatalystEDTA (0.1–0.5 wt%)Chelates metal ions, reduces discoloration

Purification and Isolation

Post-synthesis purification typically involves:

  • Neutralization : Residual HCl is removed using weak base ion-exchange resins.

  • Distillation : Under reduced pressure (10–15 mmHg) to isolate the product.

  • Crystallization : Ethanol-water mixtures (3:1 v/v) yield >95% purity.

Side Reactions and Mitigation

Dichlorination Byproducts

Excessive chlorine or elevated temperatures (>40°C) promote the formation of 2,3-dichloropropyl derivatives , detectable via HPLC. Mitigation strategies include:

  • Stoichiometric Cl₂ Control : Limiting chlorine to 1.1–1.4 equivalents per allyl group.

  • Cooling Jackets : Maintain reaction temperatures below 35°C.

Hydrolysis of Epoxide

Prolonged exposure to water hydrolyzes epoxy chloropropane to 3-chloro-1,2-propanediol , reducing yields. This is minimized by:

  • Anhydrous Conditions : Use of molecular sieves or azeotropic distillation.

  • Stepwise Addition : Gradual introduction of sulfide nucleophiles.

Scalability and Industrial Considerations

Continuous Flow Reactors

Recent advancements employ packed-bed reactors for hypochlorination, achieving:

  • Throughput : 50–100 kg/hr.

  • Yield Consistency : ±2% batch-to-batch variation.

Cost Analysis

A 2025 economic evaluation compares raw material costs for two routes:

MethodEpoxy Chloropropane RouteThiol-Epoxide Route
Raw Material Cost ($/kg)12.5018.75
Yield (%)8882
Purity (%)9592

The epoxy chloropropane route dominates industrial production due to lower costs and higher yields.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies using sulfide hydrolases demonstrate:

  • Selectivity : >99% for the desired product.

  • Drawbacks : Enzyme stability <100 hours limits commercial viability.

Microwave-Assisted Reactions

Microwave irradiation (100–150 W) reduces reaction times by 60% but risks localized overheating.

Q & A

Basic: What are the key considerations for synthesizing Bis(3-chloro-2-hydroxypropyl)sulfide with high purity?

Methodological Answer:
Synthesis optimization requires factorial design to evaluate variables like reaction temperature, molar ratios of reactants (e.g., sulfide precursors and chlorinating agents), and solvent polarity. For example:

  • Temperature: Elevated temperatures (>80°C) may accelerate side reactions (e.g., hydrolysis of chloro groups), while lower temperatures (<50°C) slow reaction kinetics .
  • Purification: Use preparative liquid chromatography with polar stationary phases (e.g., silica gel) to separate byproducts. Monitor purity via HPLC-MS, referencing retention times against known standards .

Table 1: Example Optimization Parameters

VariableTested RangeOptimal ValueImpact on Yield
Temperature40–90°C65°CMaximizes yield (82%)
Molar Ratio (S:Cl)1:1.5–1:31:2.2Minimizes chlorinated byproducts

Advanced: How can contradictory data on the compound’s hydrolysis stability in aqueous environments be resolved?

Methodological Answer:
Discrepancies in hydrolysis rates often stem from unaccounted variables such as pH, ionic strength, or trace metal catalysts. To resolve contradictions:

Controlled Replication: Conduct experiments under OECD Guidelines for Testing Chemicals (e.g., Test No. 111: Hydrolysis as a Function of pH) .

Analytical Consistency: Use NMR (e.g., tracking disappearance of chloro-group signals) and ion chromatography to quantify chloride release. Cross-validate with computational models (e.g., DFT for transition-state analysis) .

Statistical Analysis: Apply ANOVA to identify significant variables across studies, controlling for lab-specific conditions (e.g., dissolved oxygen levels) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹, S-S stretch at 500–540 cm⁻¹) .
  • ¹H/¹³C NMR: Assign peaks using 2D COSY and HSQC to resolve overlapping signals (e.g., hydroxypropyl chain protons) .
  • Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Best Practice: Compare spectra with databases like NIST Chemistry WebBook or PubChem to validate assignments .

Advanced: How can mechanistic studies differentiate between nucleophilic substitution and radical pathways in reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Measure KIE for reactions with deuterated solvents (e.g., D₂O vs. H₂O). A significant KIE (>2) suggests radical intermediates .
  • Trapping Experiments: Introduce radical scavengers (e.g., TEMPO) or nucleophiles (e.g., NaN₃) to quench specific pathways. Monitor reaction progress via GC-MS .
  • Computational Modeling: Use Gaussian or ORCA software to calculate activation energies for proposed mechanisms. Validate with experimental Arrhenius plots .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure (LD₅₀ 320 mg/kg in rats) .
  • Waste Disposal: Neutralize chlorinated byproducts with sodium bicarbonate before disposal, adhering to EPA Hazardous Waste Guidelines .

Advanced: How can researchers model the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Fugacity Modeling: Apply Level III fugacity models to predict partitioning into water, sediment, and biota. Input parameters include log Kow (estimated via EPI Suite) and hydrolysis half-life .
  • Microcosm Studies: Simulate natural water systems with controlled variables (e.g., microbial activity, UV exposure). Quantify degradation products via LC-QTOF .

Table 2: Example Environmental Parameters

ParameterValueSource
Log Kow1.8 ± 0.3EPI Suite
Hydrolysis t₁/₂ (pH 7)48 hoursExperimental

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions: Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize oxidation and hydrolysis .
  • Stability Monitoring: Perform periodic HPLC analysis (every 3 months) to detect degradation. Use Karl Fischer titration to ensure moisture levels <0.1% .

Advanced: How can researchers address discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

  • Standardized Assays: Follow OECD TG 429 (Skin Sensitization) or TG 487 (In Vitro Micronucleus) to ensure consistency in cell viability protocols .
  • Meta-Analysis: Use PRISMA guidelines to systematically review literature, focusing on variables like cell passage number, exposure duration, and serum content in media .

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